molecular formula C16H17NO4S B13864920 3-[(4-propylphenyl)sulfamoyl]benzoic Acid

3-[(4-propylphenyl)sulfamoyl]benzoic Acid

Cat. No.: B13864920
M. Wt: 319.4 g/mol
InChI Key: MJXQIKROHQYNGK-UHFFFAOYSA-N
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Description

3-[(4-propylphenyl)sulfamoyl]benzoic Acid is a chemical compound that belongs to the class of sulfonamide derivatives of benzoic acid. It is characterized by the presence of a sulfamoyl group attached to a benzoic acid moiety, with a propyl-substituted phenyl ring. This compound is known for its applications in organic synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-propylphenyl)sulfamoyl]benzoic Acid typically involves the sulfonation of benzoic acid derivatives. One common method is the reaction of 4-propylbenzenesulfonyl chloride with benzoic acid in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-propylphenyl)sulfamoyl]benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-propylphenyl)sulfamoyl]benzoic Acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cytosolic phospholipase A2α.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-propylphenyl)sulfamoyl]benzoic Acid involves its interaction with specific molecular targets. For instance, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of inflammatory mediators such as prostaglandins and leukotrienes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-propylphenyl)sulfamoyl]benzoic Acid is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group may enhance the compound’s lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

3-[(4-propylphenyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C16H17NO4S/c1-2-4-12-7-9-14(10-8-12)17-22(20,21)15-6-3-5-13(11-15)16(18)19/h3,5-11,17H,2,4H2,1H3,(H,18,19)

InChI Key

MJXQIKROHQYNGK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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